N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide
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Overview
Description
N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound features a quinoxaline ring system, which is known for its diverse biological activities, and a sulfonamide group, which is commonly found in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 3-sulfanylquinoxaline with N,N-dimethylbenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced under specific conditions to yield dihydroquinoxaline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinoxaline ring can produce dihydroquinoxaline derivatives.
Scientific Research Applications
N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide involves its interaction with biological targets, such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Other sulfonamide compounds, such as sulfamethoxazole and sulfadiazine, share similar structural features and biological activities.
Quinoxalines: Compounds like quinoxaline and its derivatives also exhibit diverse biological activities and are used in various applications.
Uniqueness
N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide is unique due to the combination of its quinoxaline and sulfonamide moieties, along with the presence of a sulfanyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N,4-dimethyl-N-(3-sulfanylidene-4H-quinoxalin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-11-7-9-12(10-8-11)23(20,21)19(2)15-16(22)18-14-6-4-3-5-13(14)17-15/h3-10H,1-2H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGLADRFHLBLEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=NC3=CC=CC=C3NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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